4-(4-bromophenyl)-5-methyl-N-phenyl-1,3-thiazol-2-amine
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Overview
Description
4-(4-bromophenyl)-5-methyl-N-phenyl-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a bromophenyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-5-methyl-N-phenyl-1,3-thiazol-2-amine typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate is then cyclized in the presence of an acid catalyst to yield the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromophenyl)-5-methyl-N-phenyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl-substituted thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against bacterial and fungal strains.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-5-methyl-N-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. In antimicrobial applications, it may inhibit the biosynthesis of essential bacterial components. In anticancer research, it may interfere with cell signaling pathways that regulate cell growth and division.
Comparison with Similar Compounds
Similar Compounds
4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-amine: Lacks the N-phenyl group but shares the thiazole and bromophenyl structure.
4-(4-bromophenyl)-2-aminothiazole: Similar structure but without the methyl and N-phenyl groups.
Uniqueness
4-(4-bromophenyl)-5-methyl-N-phenyl-1,3-thiazol-2-amine is unique due to the presence of both the bromophenyl and N-phenyl groups, which may contribute to its enhanced biological activity and specificity compared to similar compounds.
Properties
IUPAC Name |
4-(4-bromophenyl)-5-methyl-N-phenyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2S/c1-11-15(12-7-9-13(17)10-8-12)19-16(20-11)18-14-5-3-2-4-6-14/h2-10H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDXUODAXZNSJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC2=CC=CC=C2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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